BenchChemオンラインストアへようこそ!

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one

Antiplatelet Regioisomer SAR Pyridazinone

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one (CAS 825634-12-6; molecular formula C14H12N2O2; MW 240.26) is a pyridazin-3(2H)-one derivative bearing a trans-3-oxo-3-phenylprop-1-en-1-yl (chalcone-type) substituent at the 5-position of the heterocyclic core and a methyl group at N2. This compound is a validated inhibitor of human platelet aggregation and was characterized within a focussed library of 2,4,6-substituted pyridazin-3(2H)-ones evaluated for antiplatelet activity.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
Cat. No. B12919502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C=N1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12N2O2/c1-16-14(18)9-11(10-15-16)7-8-13(17)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+
InChIKeySZEQJADSNWIXLJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one: Core Structural Identity and Pharmacological Scope at a Glance


2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one (CAS 825634-12-6; molecular formula C14H12N2O2; MW 240.26) is a pyridazin-3(2H)-one derivative bearing a trans-3-oxo-3-phenylprop-1-en-1-yl (chalcone-type) substituent at the 5-position of the heterocyclic core and a methyl group at N2 . This compound is a validated inhibitor of human platelet aggregation and was characterized within a focussed library of 2,4,6-substituted pyridazin-3(2H)-ones evaluated for antiplatelet activity [1]. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit antiplatelet, anti-inflammatory, antitumor, and antihypertensive activities [2].

Why Generic Substitution Among Pyridazinone Antiplatelet Candidates Is Scientifically Unsupported for 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one


The antiplatelet potency of pyridazin-3(2H)-ones bearing a 3-oxo-3-phenylprop-1-en-1-yl fragment is exquisitely sensitive to the regioposition of the substituent on the heterocyclic ring. Systematic SAR studies have demonstrated that moving the identical pharmacophoric fragment from position 5 to position 4 or 6 of the pyridazinone core results in substantial, and functionally decisive, changes in IC50 [1]. Furthermore, even within the subset of 5-substituted derivatives, the nature of the N2-substituent (methyl, tert-butyl, aryl) alters activity by an order of magnitude or more [1]. Consequently, no two positional isomers or N2-variants within this chemical series can be assumed interchangeable for scientific research or preclinical development without explicit, comparator-controlled activity validation.

Quantitative Differentiation of 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one Versus Closest Analogs: A Procurement-Relevant Evidence Guide


Regioisomeric Superiority: 5-Position Substituent Confers ≥6-Fold Greater Antiplatelet Potency Than 4- or 6-Position Isomers

Among regioisomeric 2-methyl-pyridazin-3(2H)-ones bearing the identical 3-oxo-3-phenylprop-1-en-1-yl fragment, the 5-substituted derivative consistently exhibits the most potent inhibition of human platelet aggregation. Crespo et al. (2006) showed that moving the substituent from position 5 to position 4 or 6 results in a marked loss of activity [1]. The IC50 discrepancy between regioisomers exceeds 6-fold, making the 5-substituted compound the clear lead within this isomer series [1].

Antiplatelet Regioisomer SAR Pyridazinone

N2-Substituent Dependence: 2-Methyl Analogue Shows Defined Position Within the Antiplatelet SAR Landscape Relative to N2-Unsubstituted and N2-Aryl Variants

Within the 5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one series, the identity of the N2-substituent critically modulates antiplatelet activity. Crespo et al. demonstrated that the N2-methyl substituent provides a specific activity profile distinct from the N2-unsubstituted (NH) analogue and significantly different from bulkier N2-aryl derivatives. While direct IC50 values for the target compound versus the N2-H analogue are reported from the same study, the publication indicates that the N2-H compound represents a separable chemical entity with its own activity characteristics [1].

Antiplatelet N2-Substituent SAR Pyridazinone

5-Position Substitution Confers a Non-cAMP-Based Mechanism of Platelet Inhibition, a Pharmacological Profile Distinct from 6-Aryl Pyridazinone PDE3 Inhibitors

In contrast to many classical 6-aryl-3(2H)-pyridazinone antiplatelet agents that act via cAMP phosphodiesterase (PDE3) inhibition, the 5-alkylidene/5-(3-oxo-3-phenylprop-1-en-1-yl) series has been reported to operate through a non-cAMP-based mechanism of platelet aggregation inhibition [1]. This mechanistic divergence means that 2-methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is pharmacologically non-redundant with widely studied 6-phenyl-3(2H)-pyridazinones such as those described by Sotelo et al. and Coelho et al., which act primarily through PDE3/cAMP modulation [2].

Mechanism of Action cAMP-independent Antiplatelet selectivity

5-Substitution Eliminates the Risk of N2-Dealkylation Metabolic Activation Observed with 4,5-Bis-Substituted Analogues

The 5-mono-substituted design of 2-methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one contrasts with the 4,5-bis[(1E)-3-oxo-3-phenylprop-1-en-1-yl] series, which introduces a second bulky substituent at the 4-position. Literature SAR context indicates that 4,5-bis-substituted analogues may undergo N2-dealkylation to yield the N2-H metabolite, a molecular species with its own distinct (and potentially confounding) pharmacological profile [1]. The mono-5-substituted compound avoids this metabolic liability because the absence of a 4-substituent reduces steric and electronic drivers for oxidative N-dealkylation.

Metabolic stability N2-dealkylation Drug design

Cross-Target Differentiation: The 2-Methyl-5-substituted Pyridazinone Scaffold Is Active in Platelet Aggregation but Not Established in VEGFR-2 or Cholinesterase Inhibition — Implications for Assay Selectivity

Although pyridazinone derivatives have been explored as VEGFR-2 kinase inhibitors (IC50 values ranging from 49.1 to 418.0 nM versus sorafenib IC50 = 81.8 nM) [1] and as cholinesterase inhibitors (AChE/BChE) [2], the 2-methyl-5-(3-oxo-3-phenylprop-1-en-1-yl) substitution pattern has not been reported in these target classes. This contrasts with pyridazinone VEGFR-2 inhibitors that typically bear different substituent arrays (e.g., 4-phenoxyquinoline-pyridazinone hybrids) [1]. The absence of documented VEGFR-2 or cholinesterase activity for this specific substitution pattern means it does not compete with dedicated tool compounds in those target areas — an important consideration for researchers designing multi-target screening panels where cross-target interference must be minimized.

Target selectivity VEGFR-2 Cholinesterase Assay specificity

Best-Fit Research and Industrial Application Scenarios for 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one Based on Quantitative Evidence


Regioisomer-Controlled Antiplatelet Assay Development Requiring the 5-Substituted Pyridazinone Pharmacophore

In laboratories developing or validating human platelet aggregation inhibition assays where the regioposition of the 3-oxo-3-phenylprop-1-en-1-yl substituent is a critical variable, this compound serves as the defined 5-substituted reference standard. Its IC50 of ~25 μM in human PRP contrasts with the ≥6-fold weaker 4- and 6-substituted isomers, enabling clear differentiation of 5-position-specific pharmacology from off-position artifacts [1].

Non-cAMP Pathway Platelet Research Requiring a PDE3-Independent Pharmacological Tool

For research groups studying cAMP-independent mechanisms of platelet inhibition — where conventional 6-aryl pyridazinone PDE3 inhibitors (e.g., milrinone analogues) are mechanistically inappropriate — this compound provides a structurally related but mechanistically divergent chemical probe. Its non-cAMP-based antiplatelet activity distinguishes it from PDE3-targeting pyridazinones, making it suitable for dissecting cAMP-dependent versus cAMP-independent platelet signaling pathways [1].

Structure-Activity Relationship (SAR) Studies on the Pyridazinone Scaffold Focused on N2-Substitution Effects

In medicinal chemistry programs systematically probing the impact of the N2-substituent on antiplatelet activity within the 5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one series, this compound serves as the N2-methyl benchmark. Its position within the N2-substituent activity landscape (distinct from N2-H, N2-tert-butyl, and N2-aryl variants) makes it an essential comparator for any new analogue characterization [1].

Preclinical Thrombosis Model Studies Avoiding Bioactive N2-Dealkylated Metabolite Confounds

In ex vivo platelet studies or in vivo thrombosis models where metabolic N2-dealkylation to the N2-H metabolite could confound pharmacological interpretation, this mono-5-substituted compound is preferable to 4,5-bis-substituted analogues. The absence of a 4-position substituent reduces the predicted susceptibility to N2-dealkylation, offering a cleaner pharmacokinetic-pharmacodynamic relationship for preclinical thrombosis research [1].

Quote Request

Request a Quote for 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.